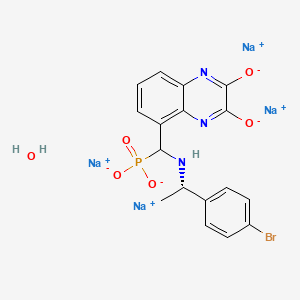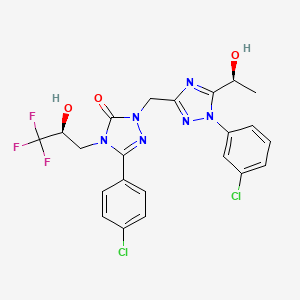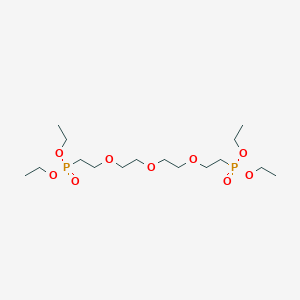
PF-05175157
Übersicht
Beschreibung
PF-05175157 ist ein niedermolekulares Medikament, das von Pfizer Inc. entwickelt wurde. Es ist ein potenter und selektiver Inhibitor der Acetyl-CoA-Carboxylase-Isoformen ACC1 und ACC2, die wichtige Enzyme im Fettstoffwechsel sind. Die Summenformel von this compound lautet C23H27N5O2, und es wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Typ-2-Diabetes mellitus und Akne vulgaris untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte beinhalten die Bildung des Benzimidazol-Kerns, gefolgt von der Einführung der Spiroindazol-Einheit. Das Endprodukt wird durch eine Reihe von Kupplungs- und Cyclisierungsreaktionen unter kontrollierten Bedingungen erhalten. Industrielle Produktionsmethoden umfassen typischerweise die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu erreichen .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Acetyl-CoA-Carboxylase-Inhibitor wird es verwendet, um die Regulation des Fettstoffwechsels und seine Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle der Acetyl-CoA-Carboxylase in verschiedenen biologischen Signalwegen zu untersuchen, einschließlich der Lipidsynthese und des Energiestoffwechsels.
Medizin: this compound wurde als potenzieller Therapeutika zur Behandlung von Typ-2-Diabetes mellitus, Akne vulgaris und anderen Stoffwechselstörungen untersucht. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Acetyl-CoA-Carboxylase-Isoformen ACC1 und ACC2 hemmt. Diese Enzyme spielen eine entscheidende Rolle im Fettstoffwechsel, indem sie die Carboxylierung von Acetyl-CoA zu Malonyl-CoA katalysieren. Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Malonyl-CoA, was zu einer verringerten Fettsäuresynthese und einer erhöhten Fettsäureoxidation führt. Dieser Mechanismus trägt dazu bei, die Lipidspiegel im Körper zu regulieren und hat potenzielle therapeutische Vorteile bei Stoffwechselstörungen .
Wissenschaftliche Forschungsanwendungen
Chemistry: As an acetyl-CoA carboxylase inhibitor, it is used to study the regulation of fatty acid metabolism and its impact on cellular processes.
Biology: The compound is used to investigate the role of acetyl-CoA carboxylase in different biological pathways, including lipid synthesis and energy metabolism.
Medicine: PF-05175157 has been explored as a potential therapeutic agent for treating type 2 diabetes mellitus, acne vulgaris, and other metabolic disorders. .
Wirkmechanismus
Target of Action
PF-05175157 is a selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 and isoform ACC2 . Acetyl-CoA carboxylase (ACC) plays a regulatory role in both fatty acid synthesis and oxidation, controlling the process of lipid deposition in the liver .
Mode of Action
This compound interacts with its targets, ACC1 and ACC2, by inhibiting their activity . The IC50 values for ACC1 and ACC2 are 27 nM and 33 nM, respectively . This inhibition leads to a decrease in de novo lipogenesis and an increase in β-oxidation of long-chain fatty acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, this compound reduces the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . This leads to a decrease in de novo lipogenesis and an increase in the β-oxidation of long-chain fatty acids .
Pharmacokinetics
It’s known that the compound has been used in trials studying the basic science and treatment of acne vulgaris, diabetes mellitus, type 2 diabetes mellitus, diabetes mellitus type 2, and diabetes mellitus, type 2, among others .
Result of Action
The inhibition of ACC by this compound leads to a robust reduction of de novo lipogenesis . This results in changes at the molecular and cellular level, including reduced hepatic and skeletal muscle malonyl-CoA levels . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, clinical development of this compound was terminated due to reduced platelet counts . This suggests that the compound’s action, efficacy, and stability can vary across different species and environments .
Biochemische Analyse
Biochemical Properties
PF-05175157 interacts with the enzymes ACC1 and ACC2, which are involved in the de novo synthesis of fatty acid . The IC50 values of this compound for ACC1 and ACC2 are 27.0 nM and 33.0 nM, respectively . This interaction inhibits the formation of malonyl-CoA, a substrate for de novo lipogenesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hepatic and skeletal muscle malonyl-CoA levels in rats . In vitro studies have shown that this compound-treated cells exhibited higher phosphorylation of ACC, higher protein expression of CPTI, and lower protein expression of FASN . These changes led to lower triglyceride content, enhanced fatty acid β-oxidation, increased ATP content, and mitochondrial mass .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymes ACC1 and ACC2 . This inhibition blocks the formation of malonyl-CoA, thereby disrupting the process of de novo lipogenesis . This leads to changes in gene expression and enzyme activation, ultimately influencing cell function .
Temporal Effects in Laboratory Settings
In a 6-week study, this compound was administered to subjects with moderate to severe acne vulgaris . The study characterized the safety, tolerability, and effects of this compound over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, oral administration of this compound for 7 days induced morphological changes in sebaceous glands in rats, consistent with reduced sebum lipid content .
Metabolic Pathways
This compound is involved in the metabolic pathway of de novo lipogenesis . It interacts with the enzymes ACC1 and ACC2, which catalyze the initial rate-limiting step of this pathway .
Vorbereitungsmethoden
The synthesis of PF-05175157 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the spiroindazole moiety. The final product is obtained through a series of coupling and cyclization reactions under controlled conditions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Analyse Chemischer Reaktionen
PF-05175157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Vergleich Mit ähnlichen Verbindungen
PF-05175157 ist aufgrund seiner hohen Selektivität und Potenz als Acetyl-CoA-Carboxylase-Inhibitor einzigartig. Zu den ähnlichen Verbindungen gehören:
Olumacostat Glasaretil: Ein weiterer Acetyl-CoA-Carboxylase-Inhibitor, der zur Behandlung von Akne vulgaris eingesetzt wird.
Firsocostat: Ein Inhibitor der Acetyl-CoA-Carboxylase, der zur Behandlung von nichtalkoholischer Fettleberhepatitis eingesetzt wird.
Eigenschaften
IUPAC Name |
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXSFOJPYSYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-47-0 | |
| Record name | PF-05175157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05175157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05175157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?
A1: this compound demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and this compound a potential candidate for further research.
Q2: Beyond cancer, what other diseases might this compound be effective against?
A2: Research suggests that this compound could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, this compound reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []
Q3: What are the limitations of this compound as a therapeutic agent based on current research?
A3: Despite its promise, this compound has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.
Q4: How does the structure of this compound contribute to its activity and distribution within the body?
A4: While specific structural details of this compound are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable this compound to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)


![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)







